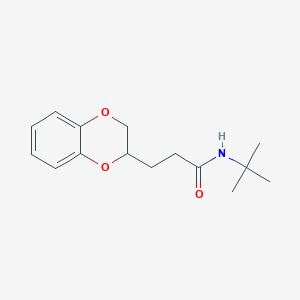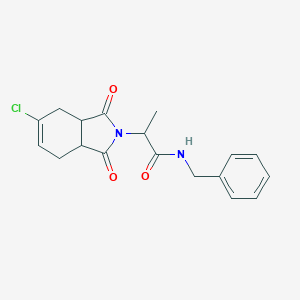
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide is an organic compound belonging to the class of benzo-1,4-dioxanes. These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide typically involves the reaction of 1,4-benzodioxane-6-amine with tert-butyl acrylate under specific conditions. The reaction is carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
- N-Boc-2,3-dihydro-1H-pyrrole
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the 1,4-benzodioxane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
713111-42-3 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33g/mol |
IUPAC Name |
N-tert-butyl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)16-14(17)9-8-11-10-18-12-6-4-5-7-13(12)19-11/h4-7,11H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
YLZVQWIPUXUPFW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)








![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)



